(1-benzyl-1H-imidazol-2-yl)methylamine dihydrochloride
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular weight of “(1-benzyl-1H-imidazol-2-yl)methanol” is 188.23 . The empirical formula is C11H12N2O .Chemical Reactions Analysis
1-Benzyl-2-methylimidazole is a nitrogen heterocycle and forms mixed ligand Pt (II) complexes . 1-Benzyl-2-methylimidazole on treatment with ammonia and sodium yields 2-methylimidazole .Physical And Chemical Properties Analysis
“(1-benzyl-1H-imidazol-2-yl)methanol” is a solid . The SMILES string is OCc1nccn1Cc2ccccc2 .Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiology
Morgan et al. (1990) studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating that the 1H-imidazol-1-yl moiety can be used to produce class III electrophysiological activity in the N-substituted benzamide series. This research suggests potential applications in developing cardiac arrhythmia treatments (Morgan et al., 1990).
Corrosion Inhibition
Yadav et al. (2015) explored amino acid compounds including derivatives of 1H-benzo[d]imidazole as eco-friendly corrosion inhibitors for steel in acidic solutions. This highlights the potential use of these compounds in materials science, particularly in protecting metals from corrosion (Yadav et al., 2015).
Anticancer Applications
Rashid et al. (2012) synthesized benzimidazoles bearing oxadiazole nucleus, showing significant in vitro anticancer activity. This suggests the role of such compounds in developing new cancer therapies (Rashid et al., 2012).
Antiprotozoal Activity
Pérez-Villanueva et al. (2013) synthesized novel benzimidazole derivatives with strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This demonstrates the potential of these compounds in treating protozoal infections (Pérez-Villanueva et al., 2013).
Synthesis of Zoledronic Acid
Mokhtari Aliabad et al. (2016) described the synthesis of imidazol-1-yl-acetic acid, a precursor for zoledronic acid, which is used in treating bone diseases. This research contributes to pharmaceutical synthesis and drug development (Mokhtari Aliabad et al., 2016).
Antibacterial Properties
Chandra et al. (2020) investigated the antibacterial properties of novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones, suggesting their potential as broad-spectrum antibiotics (Chandra et al., 2020).
Synthesis of Glycosylmethyl-Imidazoles
Petrušová et al. (2016) reported on the synthesis of 1-glycosylmethyl-1H-imidazoles, which could have applications in biochemistry and medicinal chemistry (Petrušová et al., 2016).
Inhibitory Properties in Mild Steel Corrosion
Zhang et al. (2015) studied the use of imidazoline derivatives as corrosion inhibitors for mild steel, demonstrating their effectiveness in industrial applications (Zhang et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-benzylimidazol-2-yl)methanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAPGFYEVGMALR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-imidazol-2-yl)methylamine dihydrochloride | |
CAS RN |
22600-75-5 | |
Record name | 1-(1-benzyl-1H-imidazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.